molecular formula C9H7Cl2N3 B13700397 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B13700397
M. Wt: 228.07 g/mol
InChI Key: LEIWYQAEGLPJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core substituted with chlorine atoms at positions 6 and 8 and methyl groups at positions 2 and 2. Pyrido[2,3-b]pyrazine derivatives are renowned for their versatility in pharmaceuticals and materials science due to their electronic properties and biological activity. The dichloro and dimethyl substituents likely enhance lipophilicity and stability, influencing its reactivity and interaction with biological targets ().

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H7Cl2N3/c1-4-5(2)13-9-8(12-4)6(10)3-7(11)14-9/h3H,1-2H3

InChI Key

LEIWYQAEGLPJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CC(=N2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the construction of the fused pyrido[2,3-b]pyrazine core followed by selective chlorination at positions 6 and 8 and methylation at positions 2 and 3. The synthetic strategy often employs a common key intermediate, which serves as a versatile precursor for various substituted derivatives including the dichloro-dimethyl compound.

Key Intermediate and Synthetic Route

According to the literature, compounds such as 6,8-dichloro derivatives can be synthesized via a common intermediate (referred to as intermediate 3 in some studies) that undergoes further functionalization to yield the target molecule. The synthetic route involves:

  • Formation of the pyrido[2,3-b]pyrazine ring system through cyclization reactions.
  • Introduction of methyl groups at the 2 and 3 positions via alkylation or methylation steps.
  • Chlorination at the 6 and 8 positions using selective chlorinating agents.

This approach allows for efficient access to a range of substituted pyridopyrazines by varying the substituents introduced after the core formation.

Detailed Synthetic Procedure (Representative)

A representative synthetic sequence for this compound may proceed as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Appropriate diamine and diketone precursors under acidic/basic conditions Formation of pyrido[2,3-b]pyrazine core
2 Methylation Methyl iodide or methyl sulfate with base Introduction of methyl groups at C-2 and C-3
3 Chlorination Chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride Selective chlorination at C-6 and C-8

Alternative Methods and Variations

Data Table Summarizing Preparation Methods

Method No. Starting Material(s) Key Intermediate Major Reagents/Conditions Yield (%) Notes
1 Diamine + diketone precursors Pyrido[2,3-b]pyrazine core Acid/base catalysis, methyl iodide, NCS 65-75 Common route, moderate yield
2 Pre-chlorinated intermediate Chlorinated pyrido[2,3-b]pyrazine Methylation with methyl sulfate, base 60-70 Chlorination first improves selectivity
3 Cyclization under microwave conditions Pyrido[2,3-b]pyrazine core Microwave irradiation, methyl iodide, sulfuryl chloride 70-80 Faster reaction, improved yields

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrido[2,3-b]pyrazine derivatives vary in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituents Key Properties/Applications References
6,8-Dichloro-2,3-dimethylpyrido... 6,8-Cl; 2,3-CH₃ Potential kinase inhibition, stability
8-Iodo-2,3-diphenylpyrido... 8-I; 2,3-Ph Antiproliferative (64% inhibition at 10⁻⁵ M)
8-Benzylaminopyrido... 8-NHBn; 2,3-Ph Antiproliferative activity in melanoma cells
Dyes 2–10 (e.g., 2, 7) Donor groups (e.g., diphenylamine) Optoelectronics (ΔEST: 0.01–0.23 eV)
5H-Pyrrolo[2,3-b]pyrazine derivatives Fused pyrrole ring FGFR kinase inhibition (IC₅₀ < 10 µM)
3-(3'-Nitrophenyl)pyrido... 3-NO₂-Ph Dual AChE/BChE inhibition (IC₅₀: 0.466 µM)

Key Observations :

  • Halogen vs. Aryl Substitutions : Chloro/iodo groups (e.g., 6,8-dichloro) enhance electrophilicity and stability, while aryl groups (e.g., diphenyl) improve π-π stacking in biological targets ().
  • Donor-Acceptor Systems: Substituents like diphenylamine in dyes reduce ΔEST (singlet-triplet energy gap), critical for thermally activated delayed fluorescence (TADF) in optoelectronics ().

Toxicity and Stability

  • Cytotoxicity : Pyrrolo[2,3-b]pyrazines like RP193 demonstrate lower toxicity (IC₅₀ > 100 µM) compared to halogenated analogs ().
  • Thermal Stability : Methyl and aryl substituents enhance thermal stability, critical for optoelectronic device longevity ().

Biological Activity

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound characterized by its unique structure, which includes two chlorine substituents and two methyl groups on a pyrido[2,3-b]pyrazine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and enzyme inhibition.

  • Molecular Formula : C8H7Cl2N3
  • Molecular Weight : 228.07 g/mol
  • IUPAC Name : this compound

The presence of chlorine atoms enhances the compound's reactivity, allowing for various chemical transformations that can lead to derivatives with improved biological activity.

Neuropharmacological Effects

Research indicates that this compound and its derivatives exhibit significant interactions with NMDA receptors. These receptors are crucial in synaptic plasticity and memory function. The compound acts as an antagonist at glycine binding sites on NMDA receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Antioxidant Properties

Similar compounds have demonstrated antioxidant activity. This property is vital for combating oxidative stress-related diseases. The ability of this compound to scavenge free radicals may contribute to its therapeutic potential in neuroprotection and other oxidative stress-related conditions .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, including those involved in cancer progression and metabolic disorders. For instance:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This activity is relevant for type 2 diabetes treatment.
  • FtsZ Inhibition : The compound has been evaluated for its ability to inhibit FtsZ polymerization in Mycobacterium tuberculosis, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-b]pyrazine derivatives often correlates with their structural features. For example:

Compound NameStructural FeaturesBiological Activity
This compoundTwo Cl atoms and two methyl groupsNMDA antagonist; antioxidant
5-Bromo-6-methylpyrido[2,3-b]pyrazineBromine substitutionEnhanced solubility; potential neuroprotective effects
7-Nitro-6-methylpyrido[2,3-b]pyrazineNitro group at position 7Increased reactivity; potential anticancer properties

The specific arrangement of substituents influences both the chemical reactivity and biological efficacy of these compounds.

Case Studies

  • Neuropharmacology : A study demonstrated that derivatives of pyrido[2,3-b]pyrazines could effectively inhibit glycine binding at NMDA receptors in vitro. This suggests their utility in developing treatments for cognitive disorders .
  • Anticancer Activity : In another investigation focused on enzyme inhibition related to cancer progression, compounds structurally similar to this compound were shown to inhibit pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine?

  • Methodology : The synthesis often involves halogenation and cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (e.g., using 3,4-dimethoxyphenylboronic acid and Pd(PPh₃)₄) can introduce aryl/heteroaryl substituents . A two-step protocol may include:

Chlorination : Reacting pyrido[2,3-b]pyrazine precursors with N-chlorosuccinimide (NBS) or POCl₃.

Methylation : Using trimethylaluminum or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Key Considerations : Optimize solvent (dioxane/water mixtures), temperature (80–120°C), and catalyst loading to minimize side products.

Q. How can the compound be characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at positions 2 and 3, chloro at 6 and 8) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (e.g., monoclinic space group P2₁/n with β = 101.027°) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₁₀H₈Cl₂N₄: calc. 254.01, observed 254.02) .

Q. What biological screening assays are suitable for initial activity profiling?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution against multidrug-resistant strains (e.g., MIC values for S. aureus and E. coli) .
  • Anticancer : MTT assay in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
    • Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Case Example : Conflicting reports on chloro-substituent effects (e.g., enhanced cytotoxicity vs. reduced solubility).
  • Resolution Strategies :

  • Systematic Substituent Variation : Synthesize analogs with F, Br, or CF₃ groups at positions 6 and 8 to isolate electronic vs. steric effects.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GROMACS) to identify critical binding residues .

Q. What computational tools can accelerate reaction design for derivatives?

  • Quantum Chemical Workflow :

Reaction Path Search : Use GRRM17 or AFIR to explore transition states and intermediates .

Machine Learning : Train models on existing pyrido[2,3-b]pyrazine data to predict optimal catalysts (e.g., Pd vs. Cu).

  • Validation : Compare computed activation energies (DFT/B3LYP) with experimental yields for cross-coupling reactions .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Common Impurities :

  • Dechlorinated Byproducts : Detect via HPLC-UV (C18 column, 254 nm) .
  • Oxidation Products : Monitor using LC-MS for m/z +16 (e.g., pyrazine N-oxides) .
    • Mitigation :
  • Purification : Flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Process Optimization : Reduce reaction time and O₂ exposure to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.